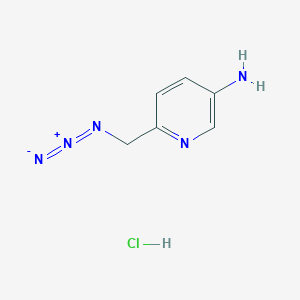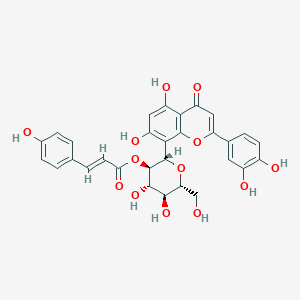
3-(Benzyloxy)-4-methoxybenzonitrile
Descripción general
Descripción
“3-(Benzyloxy)-4-methoxybenzonitrile” is a complex organic compound. Organic compounds like this often serve as building blocks in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-4-methoxybenzonitrile” are not available, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of a compound similar to “3-(Benzyloxy)-4-methoxybenzonitrile”, namely “Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-”, has been reported. It has a molecular weight of 242.2699 .Aplicaciones Científicas De Investigación
Antitumor Activities
A study by Li (2015) in the Chinese Journal of Synthetic Chemistry explored the synthesis of 4-aminoquinazoline derivatives from precursors including 4-methoxybenzonitrile. These derivatives showed potential antitumor activities against Bcap-37 cell proliferation, suggesting a role for compounds related to 3-(Benzyloxy)-4-methoxybenzonitrile in cancer research (Li, 2015).
Spectroscopy and Thermodynamics
Goel and Agarwal (1982) studied the infrared absorption spectra and Raman spectrum of 4-methoxybenzonitrile. This work is significant in understanding the electronic and vibrational properties of methoxybenzonitriles, which include compounds like 3-(Benzyloxy)-4-methoxybenzonitrile. They also examined the thermodynamic functions of these molecules (Goel & Agarwal, 1982).
Solid Acid-Catalyzed Reactions
Thomas, Prathapan, and Sugunan (2005) described the use of 4-methoxybenzonitrile in solid acid-catalyzed dehydration/Beckmann rearrangement of aldoximes. This research highlights the utility of methoxybenzonitriles in chemical synthesis and potential industrial applications (Thomas, Prathapan, & Sugunan, 2005).
Luminescent Properties in Lanthanide Coordination
Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. Their findings provide insights into the photophysical properties affected by electron-releasing or withdrawing substituents, relevant to compounds like 3-(Benzyloxy)-4-methoxybenzonitrile (Sivakumar et al., 2010).
Radical Anions in Organic Chemistry
Peshkov et al. (2019) explored the use of benzonitrile radical anions, including 3-methoxybenzonitrile, as reagents for arylation of fluorinated benzonitriles. This research underscores the novel applications of these compounds in organic synthesis (Peshkov et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-3-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALPOKFNPTJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-methoxybenzonitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[e][1,3]-oxazine-2-one](/img/structure/B2623222.png)

![3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid](/img/structure/B2623225.png)
![1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole](/img/structure/B2623227.png)
![N-[6-(1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl)hex-4-ynyl]methanesulfonamide](/img/structure/B2623229.png)
![N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623231.png)

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)


![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)